

GR89696 Free Base: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: GR 89696 free base

Cat. No.: B1215309

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Abstract

GR89696 is a potent and highly selective agonist for the kappa-opioid receptor (KOR), with a notable preference for the $\kappa 2$ subtype. As a G-protein coupled receptor (GPCR) agonist, its mechanism of action involves the initiation of a complex intracellular signaling cascade upon binding to the KOR. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways activated by GR89696. Quantitative data from key experimental assays are summarized, and detailed protocols for these experiments are provided to facilitate further research and development. Visual diagrams of the signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the core mechanism of action of GR89696.

Introduction

GR89696 is a synthetic, non-morphinan compound that has been instrumental in elucidating the physiological and pathological roles of the kappa-opioid system. Its high selectivity for the KOR over mu- and delta-opioid receptors has made it a valuable tool in pharmacological research. This document details the binding affinity, functional activity, and the intricate signaling network engaged by GR89696 upon activation of the kappa-opioid receptor.

Quantitative Pharmacological Data

The pharmacological profile of GR89696 has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency.

Table 1: Opioid Receptor Binding Affinity of GR103545 (Active Enantiomer of GR89696)

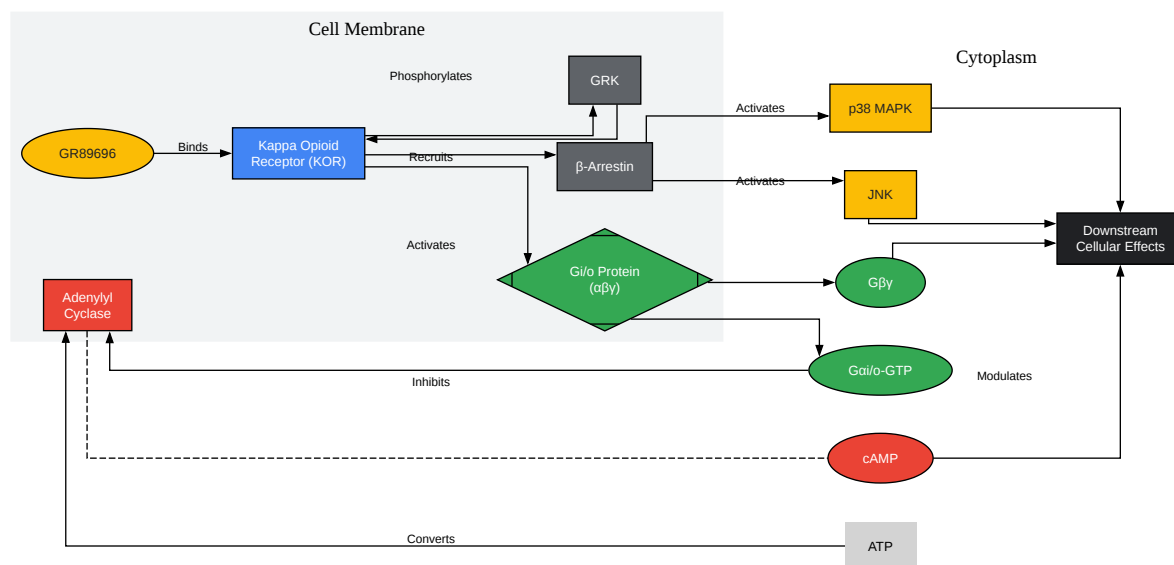
Receptor Subtype	K _i (nM)	Radioligand	Cell Line	Reference
Kappa (κ)	0.02 ± 0.01	[³ H]U-69,593	Recombinant Cells	[1]
Mu (μ)	16 ± 5	[³ H]DAMGO	Recombinant Cells	[1]
Delta (δ)	536 ± 234	[³ H]DPDPE	Recombinant Cells	[1]

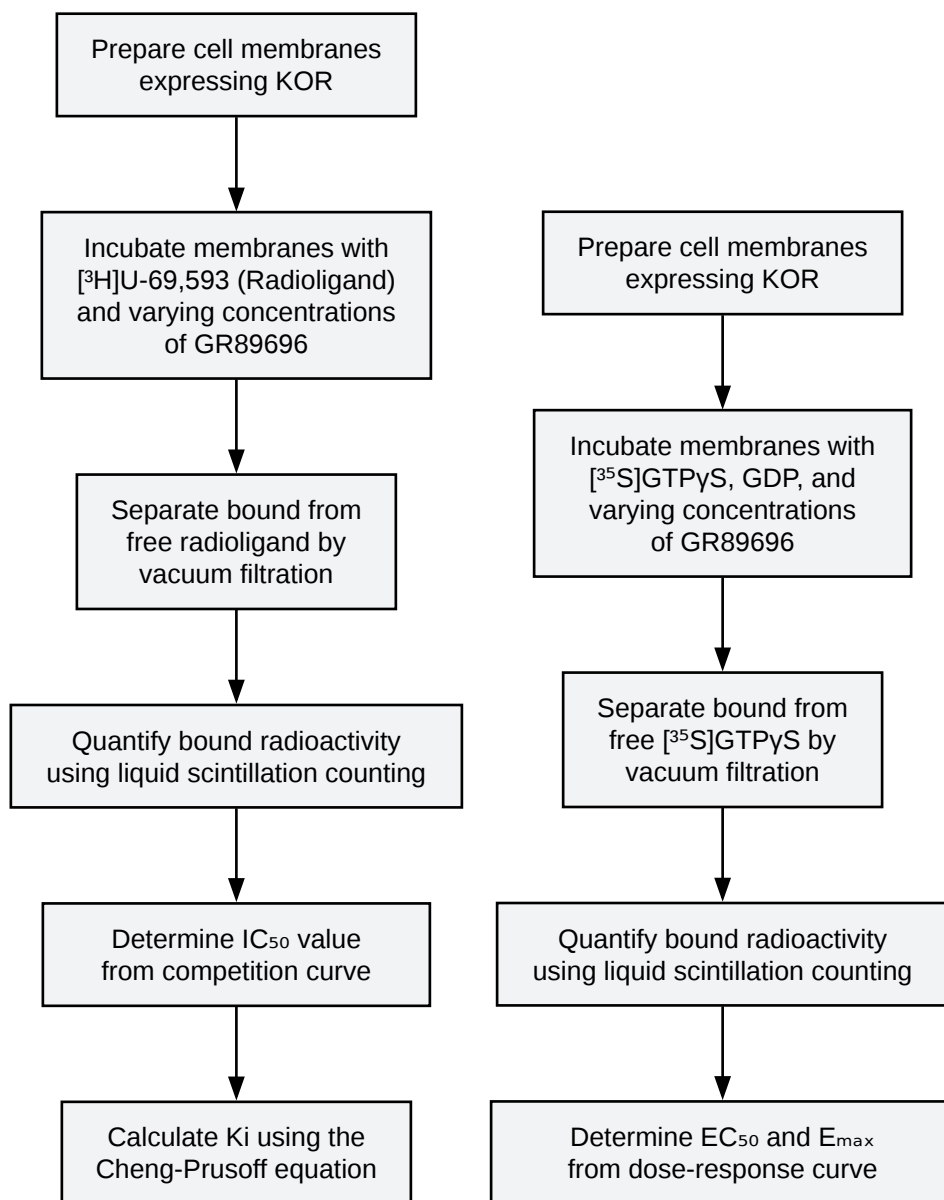
Table 2: Functional Activity of GR89696

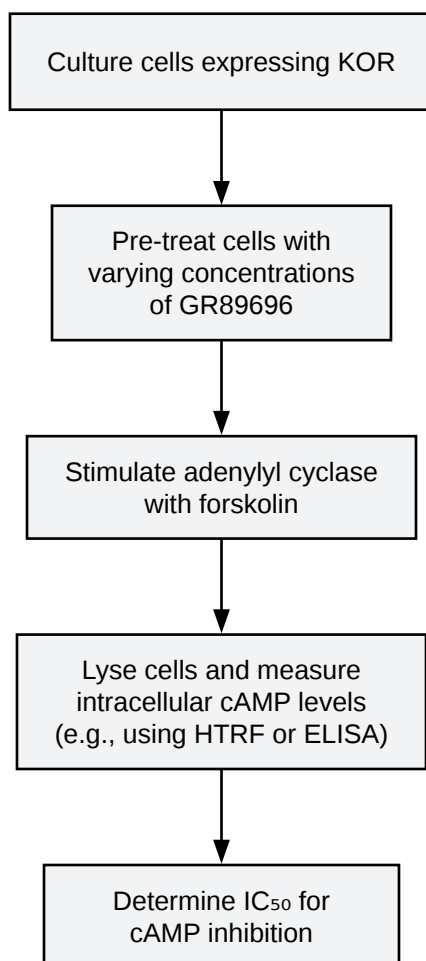
Assay	Parameter	Value	Tissue/Cell Model	Reference
Rabbit Vas Deferens	IC ₅₀	0.041 nM	Rabbit Vas Deferens	
Rat Vas Deferens (μ-specific)	IC ₅₀	> 10,000 nM	Rat Vas Deferens	
Hamster Vas Deferens (δ-specific)	IC ₅₀	> 10,000 nM	Hamster Vas Deferens	
NMDA Receptor-Mediated Synaptic Current Inhibition	EC ₅₀	41.7 nM	Guinea Pig Hippocampal Slices	[2]
[³⁵ S]GTPyS Binding	EC ₅₀	Data not available	Rhesus Monkey Cerebral Cortex	[3]
[³⁵ S]GTPyS Binding	E _{max}	Data not available	Rhesus Monkey Cerebral Cortex	[3]

Core Signaling Pathways

Activation of the kappa-opioid receptor by GR89696 initiates a cascade of intracellular events mediated by heterotrimeric G-proteins. The canonical pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can modulate various downstream effectors, including ion channels. Furthermore, GR89696-mediated KOR activation can trigger G-protein-coupled receptor kinase (GRK)- and β-arrestin-dependent signaling, leading to the activation of mitogen-activated protein kinase (MAPK) pathways such as p38 and JNK.







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